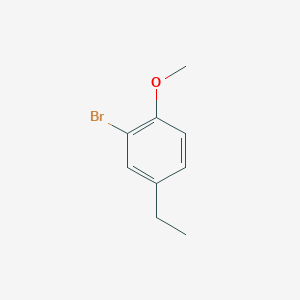

2-Bromo-4-ethylanisole

説明

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-4-ethylanisole involves various chemical reactions and starting materials. For instance, analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone were synthesized from 2,3-dibromo-1,4-naphthoquinone, with the ethyl analog being denoted as L-2Br . Ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was formed from a reaction involving 2,4-bis-(diphenylmethylene)-1,3-cyclobutane dione with bromine in the presence of ethanol . Additionally, ethyl 4-bromo-4,4-dinitrobutyrate was synthesized through a Michael addition reaction of bromodinitromethane potassium salt with ethyl acrylate . These studies demonstrate the diverse synthetic routes that can be employed to create brominated compounds with ethyl groups.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various techniques. Single crystal X-ray diffraction studies revealed that molecules of L-2Br crystallize in the Pca2_1 space group, forming a polymeric chain through N-H⋯O interactions . The structure of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was characterized by X-ray structure analysis, showing an orthorhombic space group PNa2_1 . Similarly, the crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate was determined, revealing two independent molecules with significant amine-N—H⋯O(carbonyl) hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is highlighted in several studies. Ethyl 2,3-dioxobutyrate 2-arylhydrazones and 2,3-dioxo-1-phenylbutanal 2-arylhydrazones react with bromine to yield 4-bromo-derivatives, which can further react to form various pyrazole derivatives . The interactions between the synthesized (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol and DNA bases were investigated using the ECT method, indicating potential biological reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using spectroscopic methods and theoretical calculations. FT-IR spectra showed shifts in the ν_NH and ν_CBr frequencies due to intramolecular hydrogen bonding and bromine substitution, respectively . UV-Vis spectra exhibited a broad charge transfer band, imparting color to the compounds . Density functional theory (DFT) was used to optimize the geometry of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, and various analyses such as MEP, NBO, and NLO were performed to understand its chemical activity .

科学的研究の応用

-

Electrochemical Bromofunctionalization of Alkenes

- Field : Organic & Biomolecular Chemistry

- Application : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .

- Method : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields . The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .

- Results : Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .

-

Synthesis of Photoluminescent 1,2-Dihydrophosphinines

-

Synthesis of Trisubstituted 1,2,4-Triazoles

-

Synthesis of 1,6-bis(2-hydroxy-5-methylphenyl)pyridine (H2mdppy) and Other Compounds

-

Synthesis of 4-Isopropyl-2-methylphenol and 4-Methoxy-3-methylphenol

特性

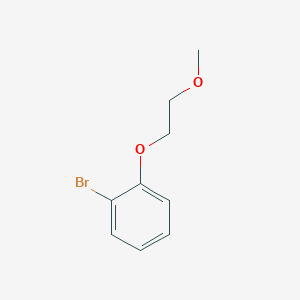

IUPAC Name |

2-bromo-4-ethyl-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDXTNZWHRBQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550913 | |

| Record name | 2-Bromo-4-ethyl-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-ethylanisole | |

CAS RN |

99179-98-3 | |

| Record name | 2-Bromo-4-ethyl-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。